2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a pyrimidine ring substituted with a trifluoromethyl group and an oxy linkage to a pyrazinylpiperidinyl moiety. This combination of functional groups imparts distinct chemical properties to the molecule, making it a valuable subject for study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
The synthesis of 2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinylpiperidinyl Intermediate: This step involves the reaction of pyrazine with piperidine under specific conditions to form the pyrazinylpiperidinyl moiety.
Synthesis of the Pyrimidine Core: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors, such as amidines and nitriles, under catalytic conditions.
Coupling Reaction: The final step involves the coupling of the pyrazinylpiperidinyl intermediate with the pyrimidine core.
Chemical Reactions Analysis
2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Scientific Research Applications
2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[1-(Pyrazin-2-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can be compared with similar compounds such as:
2-(1-Pyrazin-2-ylpiperidin-4-yl)oxy-4-methylpyrimidine: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(1-Pyrazin-2-ylpiperidin-4-yl)oxy-4-chloropyrimidine:
Properties
IUPAC Name |
2-(1-pyrazin-2-ylpiperidin-4-yl)oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O/c15-14(16,17)11-1-4-20-13(21-11)23-10-2-7-22(8-3-10)12-9-18-5-6-19-12/h1,4-6,9-10H,2-3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNQRTXGMVTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.